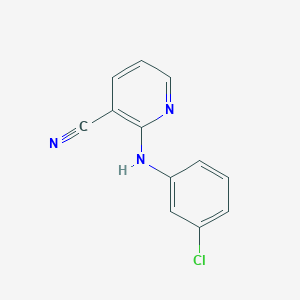

2-((3-Chlorophenyl)amino)nicotinonitrile

Description

2-((3-Chlorophenyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H8ClN3. It is a derivative of nicotinonitrile, characterized by the presence of a 3-chlorophenyl group attached to the amino group of the nicotinonitrile core.

Properties

IUPAC Name |

2-(3-chloroanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOZKDSKKYJPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Chlorophenyl)amino)nicotinonitrile typically involves the reaction of 3-chloroaniline with nicotinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-((3-Chlorophenyl)amino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that 2-((3-Chlorophenyl)amino)nicotinonitrile and its derivatives possess significant anticancer properties. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, studies indicate that certain derivatives demonstrate potent activity against prostate cancer (PC-3), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Mechanisms of Action

The mechanisms through which these compounds exert their anticancer effects include inhibition of aurora kinases and disruption of tubulin polymerization, both critical processes in cancer cell proliferation . Additionally, they have been identified as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a vital role in tumor angiogenesis .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research indicates that derivatives of nicotinonitrile exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported promising minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibacterial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Some studies suggest that nicotinonitrile derivatives may act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's . The modulation of neurotransmitter levels through these mechanisms highlights the potential therapeutic applications in neuropharmacology.

Synthesis and Chemical Properties

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chemical structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-((3-Chlorophenyl)amino)nicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Milrinone: A cardiotonic agent used in the treatment of heart failure.

Neratinib: An irreversible tyrosine kinase inhibitor used in the treatment of breast cancer.

Olprinone: A phosphodiesterase inhibitor used as a cardiotonic agent.

Biological Activity

2-((3-Chlorophenyl)amino)nicotinonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClN. The compound features a chlorophenyl group attached to a nicotinonitrile backbone, which is expected to influence its biological properties.

Biological Activity Overview

1. Antinociceptive Activity

Research has indicated that compounds similar to this compound exhibit antinociceptive effects. In studies involving formalin-induced pain models in mice, compounds with structural similarities demonstrated significant pain relief, suggesting potential applications in pain management .

2. Antimicrobial Activity

The compound's structural characteristics may also confer antibacterial and antifungal properties. Similar derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi, indicating that this compound might have a broad spectrum of antimicrobial effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Ion Channels: Some studies suggest that related compounds act as antagonists to transient receptor potential (TRP) channels, which are involved in pain perception. For instance, the dual TRPA1/TRPV1 antagonists have shown promising antinociceptive activity by blocking these channels .

- Covalent Bonding with Biomolecules: The presence of the chlorophenyl and nitrile groups may allow the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring or modifications to the nitrile group can significantly affect potency and selectivity against biological targets.

| Structure Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and receptor binding |

| Nitrile Group | Imparts polarity and potential for hydrogen bonding |

| Aromatic Ring Modifications | Alters interaction with ion channels |

Case Studies

Case Study 1: Antinociceptive Effects

In a study evaluating the antinociceptive properties of related compounds, it was found that specific structural modifications led to enhanced efficacy in reducing pain responses in animal models. For example, compounds with similar functionalities exhibited an effective dose (ED) ranging from 20 mg/kg to 100 mg/kg depending on the phase of pain response evaluated .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against various microbial strains. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial species, indicating moderate to high antimicrobial activity . This suggests that further optimization of the compound could lead to more potent antimicrobial agents.

Research Findings

Recent studies have highlighted the importance of further research into the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Lipophilicity: Enhanced lipophilicity due to halogen substitutions can improve cellular uptake and bioavailability.

- Inhibitory Potency: Compounds structurally related to this compound have demonstrated varying degrees of inhibitory potency against TRP channels, suggesting a pathway for developing analgesics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.